molecular formula C10H16Br2N2O3Si B8358435 4,5-dibromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carboxylic acid

4,5-dibromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carboxylic acid

Cat. No. B8358435
M. Wt: 400.14 g/mol
InChI Key: GPBRXFWIPQNWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785489B2

Procedure details

To a solution of 2,4,5-tribromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole (5.0 g, 11.5 mmol) in tetrahydrofuran (200 ml) at −78° C. is added phenyl lithium (7.0 ml, 12.6 mmol, 1.8 M in THF). After 30 minutes stirring at −78° C. CO2-pellets (˜3.0 g) are added. The mixture is allowed to warm to room temperature, water is added, and the pH is carefully adjusted with 6N HCl (aqueous) to pH=5. The mixture is extracted with ethyl acetate (2×50 ml) and the combined organic layer is washed with brine, dried over MgSO4, filtered and evaporated in vacuo. The crude 4,5-dibromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carboxylic acid is obtained as a yellow oil, and used without further purification 4.2 g, 91%, LC/MS ESI m/z (M−H)−398.8.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]([CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])[C:4]([Br:8])=[C:5]([Br:7])[N:6]=1.C1([Li])C=CC=CC=1.[C:24](=[O:26])=[O:25].Cl>O1CCCC1.O>[Br:7][C:5]1[N:6]=[C:2]([C:24]([OH:26])=[O:25])[N:3]([CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])[C:4]=1[Br:8]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1N(C(=C(N1)Br)Br)COCC[Si](C)(C)C
Name
Quantity
7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After 30 minutes stirring at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
the combined organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1N=C(N(C1Br)COCC[Si](C)(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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